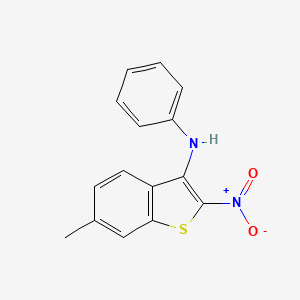![molecular formula C18H16ClN5O5S B15004678 4-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B15004678.png)
4-Chlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications, particularly in the field of agriculture as herbicides. The unique structure of this compound, which includes a triazine ring and a sulfonylurea moiety, contributes to its specific chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the sequential substitution of cyanuric chloride with various nucleophiles such as alkyl, aromatic, and hydroxyalkyl groups . The sulfonylurea moiety is then introduced through a reaction with an appropriate sulfonyl chloride derivative under basic conditions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts.
Chemical Reactions Analysis
1-[(4-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its herbicidal properties make it a subject of study in plant biology and agricultural sciences.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.
Industry: It is used in the formulation of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The sulfonylurea moiety is known to target acetolactate synthase (ALS), an enzyme critical for the synthesis of branched-chain amino acids. This inhibition results in the cessation of cell division and growth, ultimately leading to plant death .
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA include other sulfonylurea herbicides such as:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Tribenuron-methyl These compounds share a similar mechanism of action but differ in their specific chemical structures and spectrum of activity. The unique combination of the triazine ring and the sulfonylurea moiety in 1-[(4-CHLOROPHENOXY)SULFONYL]-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA provides it with distinct properties and applications .
Properties
Molecular Formula |
C18H16ClN5O5S |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
(4-chlorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate |
InChI |
InChI=1S/C18H16ClN5O5S/c1-2-28-18-21-15(12-6-4-3-5-7-12)20-16(23-18)22-17(25)24-30(26,27)29-14-10-8-13(19)9-11-14/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
DSNXLXUSGGDXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004600.png)
![2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15004601.png)
![4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide](/img/structure/B15004605.png)
![N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide](/img/structure/B15004609.png)
![[2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004617.png)
![N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B15004632.png)
![7-(2,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004640.png)
![Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B15004642.png)

![5-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}-4-chloro-2-phenylpyridazin-3(2H)-one](/img/structure/B15004651.png)
![5-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)-1-(1H-imidazol-4-ylmethyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004658.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)
![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)
![8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
